molecular formula C13H10ClNO B124309 2-Amino-5-chlorobenzophenone-d5 CAS No. 65854-72-0

2-Amino-5-chlorobenzophenone-d5

Cat. No.: B124309
CAS No.: 65854-72-0
M. Wt: 236.71 g/mol
InChI Key: ZUWXHHBROGLWNH-RALIUCGRSA-N
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Description

2-Amino-5-chlorobenzophenone-d5 is a compound that features a unique combination of an amino group, a chlorine atom, and a pentadeuteriophenyl group attached to a methanone core

Preparation Methods

The synthesis of 2-Amino-5-chlorobenzophenone-d5 typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and 2,3,4,5,6-pentadeuteriobenzene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any interference from moisture. A suitable solvent such as dichloromethane or toluene is used.

    Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is employed to facilitate the Friedel-Crafts acylation reaction.

    Procedure: The 2-amino-5-chlorobenzophenone is reacted with 2,3,4,5,6-pentadeuteriobenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Amino-5-chlorobenzophenone-d5 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

    Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-5-chlorobenzophenone-d5 has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorobenzophenone-d5 involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

2-Amino-5-chlorobenzophenone-d5 can be compared with similar compounds such as:

    2-Amino-5-chlorobenzophenone: This compound lacks the pentadeuteriophenyl group and has different chemical properties and reactivity.

    2-Amino-5-chlorophenyl)-(2-chlorophenyl)methanone: This compound has a chlorine atom instead of the pentadeuteriophenyl group, leading to different reactivity and applications.

    2-Amino-5-chlorophenyl)-(phenyl)methanone:

The uniqueness of this compound lies in its deuterium-labeled phenyl group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXHHBROGLWNH-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618889
Record name (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65854-72-0
Record name (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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